

# In-Depth Technical Guide: Mechanism of Action of CBPD-268

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## Compound of Interest

Compound Name: CBPD-268

Cat. No.: B12365627

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## Abstract

**CBPD-268** is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. These proteins are crucial epigenetic regulators, and their dysregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). **CBPD-268** demonstrates exceptional potency in degrading CBP/p300, leading to the inhibition of cancer cell growth and tumor regression in preclinical models of androgen receptor-positive (AR+) prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of **CBPD-268**, including its molecular interactions, effects on signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols for key studies are also provided to facilitate further research and development.

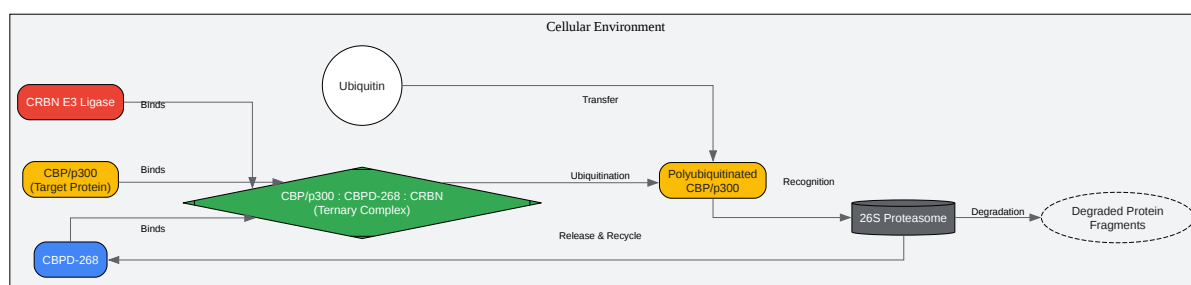
## Core Mechanism of Action: Targeted Protein Degradation

**CBPD-268** functions as a heterobifunctional molecule that hijacks the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate CBP and p300 proteins.<sup>[1]</sup> The molecule consists of three key components: a ligand that binds to the

bromodomain of CBP/p300, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The mechanism unfolds as follows:

- Ternary Complex Formation: **CBPD-268** simultaneously binds to both a CBP/p300 protein and the CRBN E3 ligase, forming a ternary complex.[3]
- Ubiquitination: The proximity induced by **CBPD-268** allows the CRBN E3 ligase to transfer ubiquitin molecules to the CBP/p300 protein, tagging it for degradation.[4]
- Proteasomal Degradation: The polyubiquitinated CBP/p300 protein is then recognized and degraded by the 26S proteasome.[3]
- Catalytic Cycle: After the degradation of the target protein, **CBPD-268** is released and can engage another CBP/p300 protein, enabling a catalytic cycle of degradation.[1]



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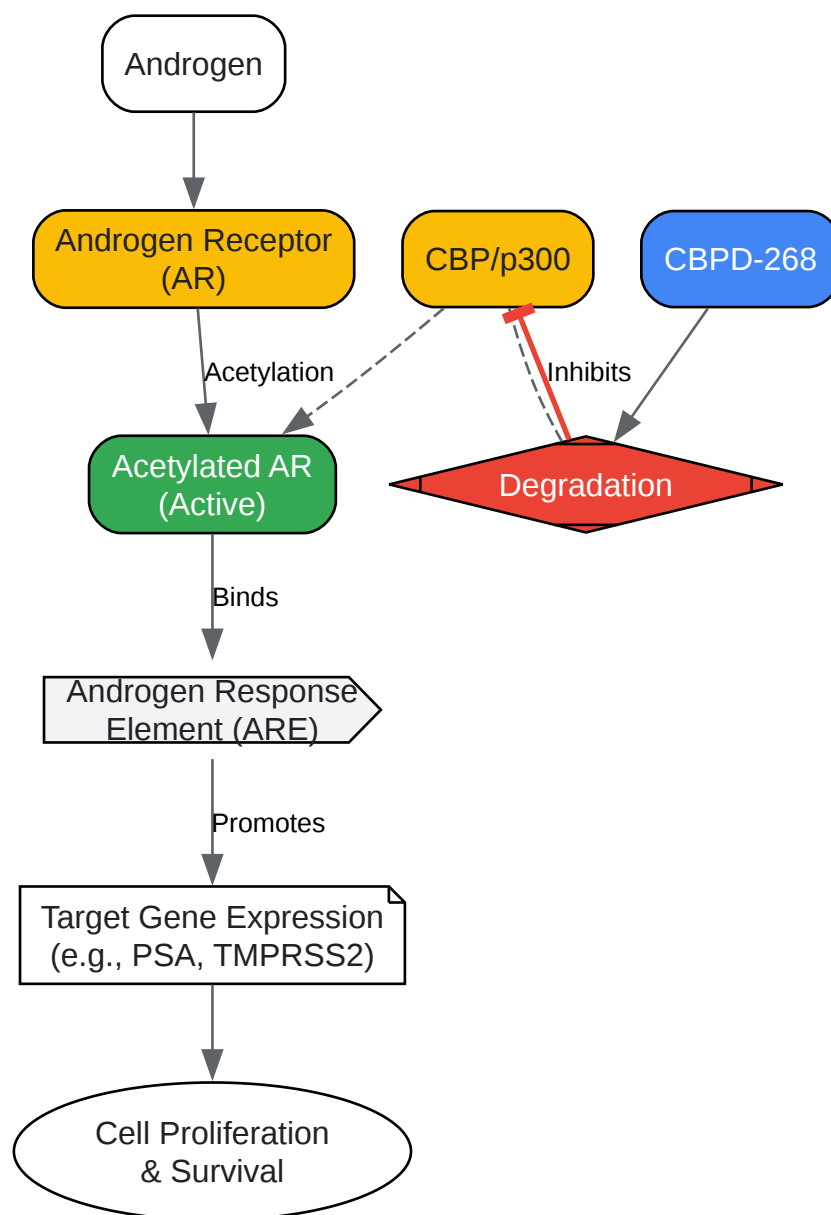
### CBPD-268 Mechanism of Action

## Impact on Signaling Pathways in Prostate Cancer

CBP and p300 are critical coactivators for numerous transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer growth.<sup>[5][6]</sup> By degrading CBP/p300, **CBPD-268** disrupts these oncogenic signaling pathways.

The degradation of CBP/p300 leads to:

- **Inhibition of AR Signaling:** CBP/p300 acetylate the AR, a post-translational modification that enhances its stability and transcriptional activity.<sup>[5]</sup> The degradation of CBP/p300 reduces AR acetylation, leading to decreased expression of AR target genes that are critical for prostate cancer cell proliferation and survival.<sup>[6][7]</sup>
- **Downregulation of MYC:** The MYC oncogene is another key client of CBP/p300.<sup>[7]</sup> Degradation of CBP/p300 by **CBPD-268** results in the downregulation of MYC expression, further contributing to its anti-cancer effects.



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